(2,6-Dimethylpyridin-3-yl)methanamine
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Overview
Description
“(2,6-Dimethylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 672325-49-4 . It has a molecular weight of 136.2 and its IUPAC name is (2,6-dimethyl-3-pyridinyl)methanamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel metal complexes of N-(pyridin-2-ylmethylene)methanamine (L1), obtained as Schiff base by the condensation reaction of 2-pyridinecarboxaldehyde with methylamine, and isothiocyanate were synthesized .
Molecular Structure Analysis
The InChI code of “this compound” is 1S/C8H12N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5,9H2,1-2H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 136.2 . Other specific properties such as density, boiling point, and vapor pressure were not found in the search results.
Scientific Research Applications
Synthesis and Chemical Characterization
- A study describes the synthesis of a novel 1,3-Dithiolane Compound, which includes a process involving 2,6-Dimethylpyridin-3-yl)methanamine. The compound's structure was confirmed through NMR and X-ray diffractions (Zhai Zhi-we, 2014).
Anticonvulsant Activity
- Schiff bases of 3-aminomethyl pyridine, including (2,6-Dimethylpyridin-3-yl)methanamine derivatives, have been synthesized and screened for anticonvulsant activity. Some compounds showed remarkable protection over clinically used drugs (S. Pandey & R. Srivastava, 2011).
Photochemistry in Polymerization
- Research on photochemically mediated atom transfer radical polymerization (ATRP) included this compound as part of the study to understand the significance of photochemical processes in ATRP reactions (Thomas G Ribelli et al., 2014).
Anticancer Activity
- New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including this compound, demonstrated significant anticancer activity against various human cancerous cell lines (S. Mbugua et al., 2020).
Catalysts for Hydroxylation of Alkanes
- Diiron(III) complexes of tridentate 3N ligands, including this compound, have been studied as catalysts for selective hydroxylation of alkanes, showing good alcohol selectivity and bond selectivity (M. Sankaralingam & M. Palaniandavar, 2014).
Surface-Catalyzed Reactions in Gases
- A study investigated the surface-catalyzed reaction between 2,2-dimethylpropanal and methanamine, exploring processes that may be common to related reactions in biological systems (L. Mascavage et al., 2006).
Properties
IUPAC Name |
(2,6-dimethylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQSZTXFIAHDNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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